N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]
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Overview
Description
N,N’-([1,1’-Biphenyl]-2,2’-diyl)bis[2-(hydroxyimino)acetamide] is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with two hydroxyiminoacetamide groups attached, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([1,1’-Biphenyl]-2,2’-diyl)bis[2-(hydroxyimino)acetamide] typically involves the reaction of biphenyl derivatives with hydroxyiminoacetamide precursors. One common method includes the reaction of chloral hydrate with biphenyl derivatives, followed by the addition of hydroxyiminoacetamide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-([1,1’-Biphenyl]-2,2’-diyl)bis[2-(hydroxyimino)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyimino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, electrophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N,N’-([1,1’-Biphenyl]-2,2’-diyl)bis[2-(hydroxyimino)acetamide] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-([1,1’-Biphenyl]-2,2’-diyl)bis[2-(hydroxyimino)acetamide] involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of acetylcholine and butyrylcholine, respectively . This inhibition can lead to increased levels of these neurotransmitters, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Bis-tetrahydroacridin-9-carboxamides: Similar in structure and used in Alzheimer’s disease research.
Bis-polymethylenquinoline-bis-carboxamides: Another class of compounds with enzyme inhibitory properties.
Azo Dyes Derived from Benzidine: Used in industrial applications for their stable chromophoric properties.
Uniqueness
N,N’-([1,1’-Biphenyl]-2,2’-diyl)bis[2-(hydroxyimino)acetamide] stands out due to its dual hydroxyiminoacetamide groups, which provide unique reactivity and binding properties. This makes it particularly valuable in enzyme inhibition studies and industrial applications where stability and reactivity are crucial.
Properties
CAS No. |
66134-19-8 |
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Molecular Formula |
C16H14N4O4 |
Molecular Weight |
326.31 g/mol |
IUPAC Name |
2-hydroxyimino-N-[2-[2-[(2-hydroxyiminoacetyl)amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14N4O4/c21-15(9-17-23)19-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20-16(22)10-18-24/h1-10,23-24H,(H,19,21)(H,20,22) |
InChI Key |
YKAIXRILCZUCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C=NO)NC(=O)C=NO |
Origin of Product |
United States |
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